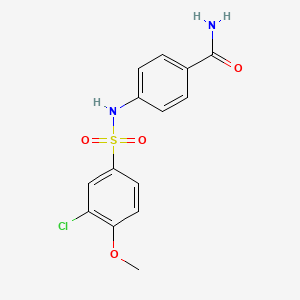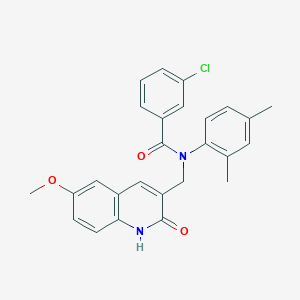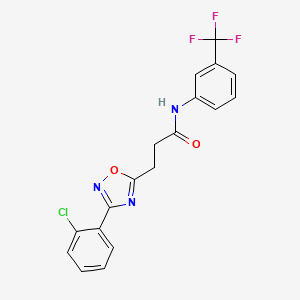
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has shown promising results in scientific research applications. HQP-1351 has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide works by binding to the active site of MBLs, preventing them from breaking down β-lactam antibiotics. This mechanism of action has been confirmed through X-ray crystallography studies, which have shown the binding of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide to the active site of MBLs. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been shown to be selective for MBLs, with little to no activity against other enzymes.
Biochemical and physiological effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good stability in human plasma, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has several advantages for lab experiments, including its broad-spectrum activity against MBLs and its selectivity for MBLs. However, its limitations include its low solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and controls in lab experiments.
Direcciones Futuras
For research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide include further optimization of its synthesis method, as well as the development of new analogs with improved properties. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects, as well as its potential as a therapeutic agent. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide also has potential applications in the field of diagnostic imaging, as it has been shown to bind to MBLs in bacterial cells. This makes it a potential candidate for the development of new imaging agents for bacterial infections.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with pivaloyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide. This synthesis method has been optimized to produce N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of metallo-β-lactamases (MBLs), which are enzymes that can break down β-lactam antibiotics, rendering them ineffective. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been found to be effective against a broad range of MBLs, including those that are resistant to current antibiotics. This makes N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-18(12-15)24(21(26)22(2,3)4)14-17-13-16-9-5-6-11-19(16)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICECFIFQCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
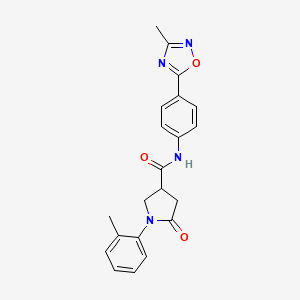
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)


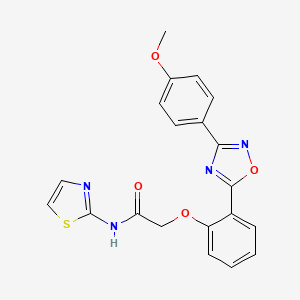
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

